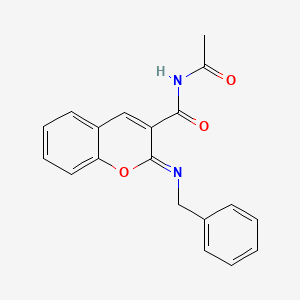

3-(BOC-氨基)-2-甲氧羰基吡啶-5-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" is a chemical of interest due to its potential applications in the synthesis of functional polymers and in diol and carbohydrate recognition. While the provided papers do not directly discuss this compound, they provide insights into the behavior of similar boronic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of acrylamido boronic acids, which are structurally related to the compound of interest, has been reported to suffer from poor synthetic strategies and unwanted polymerization. However, a two-step deprotection strategy for pinacolato methacrylamido phenylene boronic esters has been developed, leading to the generation of methacrylamido phenylboronic acids in good yield and purity . This suggests that a similar approach could potentially be applied to synthesize the compound "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" with high yield and purity.

Molecular Structure Analysis

Boronic acids are known for their ability to bind to diols through the formation of reversible covalent bonds. The study on 3-methoxycarbonyl-5-nitrophenyl boronic acid, which shares a similar methoxycarbonyl and phenylboronic acid moiety with the compound of interest, demonstrated high affinity diol recognition at neutral pH . This indicates that the electron-deficient nature of the boronic acid moiety in the compound of interest may also confer a high affinity for diol and carbohydrate recognition.

Chemical Reactions Analysis

The chemical reactivity of boronic acids is influenced by their functional groups. The research on methacrylamido phenylboronic acids and the high affinity diol recognition by a nitro-substituted boronic acid implies that the compound of interest may also participate in similar chemical reactions. These could include the formation of boronate esters with diols and the potential for incorporation into polymers through reactions involving the methacrylamido group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" are not detailed in the provided papers, the properties of boronic acids in general can be inferred. Boronic acids are typically stable under dry conditions but can form boronate esters in the presence of diols, especially in aqueous environments . The presence of electron-withdrawing groups, such as methoxycarbonyl, can enhance the acidity of the boronic acid and its ability to bind diols .

科学研究应用

分析高反应性频哪醇硼酸酯的策略

频哪醇硼酸酯在铃木偶联反应中至关重要,它允许有机构件连接以合成复杂分子。由于这些酯快速水解,因此分析它们提出了挑战。Zhong 等人 (2012) 的一项研究开发了一种方法来稳定和充分溶解这些酯以进行分析,证明了该技术在反应性频哪醇硼酸酯纯度分析中的广泛适用性 (Zhong 等人,2012)。

使用微波辅助偶联的快速合成

Dimauro 和 Kennedy (2007) 强调了 2-氨基吡啶-5-硼酸频哪醇酯在微波辅助一步环化/铃木偶联中用于高效合成各种化合物库的效用。这强调了酯作为快速合成方法中多功能构件的作用 (Dimauro 和 Kennedy,2007)。

高效合成硼酸

Patel 等人 (2016) 开发了一种用于 (2-氨基嘧啶-5-基) 硼酸的经济有效的合成方法,包括胺的原位保护和 Suzuki-Miyaura 硼化以形成频哪醇硼酸酯。这展示了合成硼酸的实用性和效率,硼酸是各种化学合成的组成部分 (Patel 等人,2016)。

在药物化学中的应用

Havel 等人 (2018) 报道了 3,4-取代-5-氨基吡唑和 4-取代-2-氨基噻唑的合成,这些化合物广泛用于药物化学,利用钯介导的 α-芳基化和铃木偶联。这强调了频哪醇酯衍生物在创建药理学相关化合物中的重要性 (Havel 等人,2018)。

属性

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(23)21-12-9-11(10-20-13(12)14(22)24-8)19-26-17(4,5)18(6,7)27-19/h9-10H,1-8H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKAJPNNJNIJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)